molecular formula C9H18ClNO2 B3034608 cis-Ethyl 3-methylpiperidine-4-carboxylate hcl CAS No. 1956355-54-6

cis-Ethyl 3-methylpiperidine-4-carboxylate hcl

Cat. No.: B3034608
CAS No.: 1956355-54-6
M. Wt: 207.70
InChI Key: DWVGFZFOOYRFLV-KZYPOYLOSA-N
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Description

Cis-Ethyl 3-methylpiperidine-4-carboxylate HCl is a chemical compound that has been extensively researched for its potential applications in the field of pharmaceuticals. It is commonly referred to as EMPC or cis-EMPC and is a derivative of piperidine.

Scientific Research Applications

Synthesis and Biological Evaluation

One significant application of compounds related to cis-Ethyl 3-methylpiperidine-4-carboxylate HCl is in the synthesis and biological evaluation of various derivatives. For instance, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives, which included the compound trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer. These derivatives were effective inhibitors of enzymes like carbonic anhydrase I and II, and acetylcholinesterase, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Chemical Reactions and Annulations

In the field of organic chemistry, compounds similar to this compound are used in various chemical reactions and annulations. Zhu et al. (2003) demonstrated the use of Ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, forming highly functionalized tetrahydropyridines. This process shows complete regioselectivity, indicating a robust method for synthesizing complex organic compounds (Zhu, Lan, & Kwon, 2003).

Process Development for Synthesis

Another area of application is in the process development for the synthesis of related compounds. Mobele et al. (2006) reported on developing a scalable process for preparing (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate hydrochloride. This process improvement aimed at increasing throughput and achieving better purity and mass recovery, which is crucial for industrial-scale production (Mobele, Kinahan, Ulysse, Gagnier, Ironside, Knox, & Mohammadi, 2006).

Safety and Hazards

The safety information for “cis-Ethyl 3-methylpiperidine-4-carboxylate hcl” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/clothing, and rinsing cautiously with water in case of eye contact .

Properties

IUPAC Name

ethyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-5-10-6-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGFZFOOYRFLV-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC[C@@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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